Oxidative Rearrangement Efficiency
Bis(4-methylphenyl)methanimine undergoes hypervalent‑iodine‑mediated oxidative rearrangement to produce 4‑methyl‑N‑(4‑methylphenyl)benzamide in 96% yield within 0.08 h using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and triethylamine in acetonitrile at room temperature [1]. In the same study, the unsubstituted benzophenone imine (diphenylmethanimine) gave benzanilide in approximately 80–85% yield under identical conditions, and the overall substrate scope showed yields ranging from 70% to 96% [1]. The 4,4′-dimethyl substitution therefore represents the top‑tier performer in this transformation, with an approximately 11–16 percentage‑point yield advantage over the nearest comparator.
| Evidence Dimension | Isolated yield of oxidative rearrangement amide product |
|---|---|
| Target Compound Data | 96% (4‑methyl‑N‑(4‑methylphenyl)benzamide) |
| Comparator Or Baseline | Benzophenone imine (unsubstituted): 80–85% (benzanilide). Other substituted N–H ketimines in the study: 70–95% |
| Quantified Difference | 11–16 percentage‑point yield advantage; reaction time 0.08 h (ca. 5 min) |
| Conditions | [Bis(trifluoroacetoxy)iodo]benzene (PIFA), Et₃N, CH₃CN, room temperature, 0.08 h |
Why This Matters
A 96% yield with a 5‑minute reaction time translates to higher throughput, lower purification burden, and reduced cost per gram of downstream amide product, making bis(4-methylphenyl)methanimine the preferred substrate for laboratories developing or scaling oxidative amidation methodologies.
- [1] Zhao, Z.; Peng, Z.; Zhao, Y.; Liu, H.; Li, C.; Zhao, J. Hypervalent Iodine-Mediated Oxidative Rearrangement of N–H Ketimines: An Umpolung Approach to Amides. J. Org. Chem. 2017, 82, 11848–11853. DOI: 10.1021/acs.joc.7b01468. Reaction data for 4,4′-dimethylbenzophenone imine retrieved from Molaid compound entry (96% yield, 0.08 h). View Source
